![molecular formula C17H16N4O4 B2444171 2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 931726-90-8](/img/structure/B2444171.png)
2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide, has the molecular formula C24H22N4O5 . It has a molecular weight of 446.5 g/mol . The IUPAC name for this compound is N-(2-methoxyphenyl)-2-[3-[(2-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes two methoxyphenyl groups, a pyrido[2,3-d]pyrimidin-1(2H)-yl group, and an acetamide group . The exact 3D conformer and 2D structure can be found in the PubChem database .Physical And Chemical Properties Analysis
The compound has a molecular weight of 446.5 g/mol and a complexity of 719 . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a topological polar surface area of 101 Ų and contains 33 heavy atoms .Wissenschaftliche Forschungsanwendungen
- AKOS001878765 has demonstrated potential as an anticancer agent. Research studies have explored its effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. Further investigations are needed to understand its precise mechanisms and potential clinical applications .
- In preclinical studies, AKOS001878765 has exhibited neuroprotective effects. Researchers have investigated its role in mitigating oxidative stress, reducing neuroinflammation, and promoting neuronal survival. Applications could include neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s disease .
- AKOS001878765 has shown anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. It could be relevant in conditions like rheumatoid arthritis, inflammatory bowel disease, and autoimmune disorders .
- Some studies suggest that AKOS001878765 may have cardiovascular benefits. It could potentially reduce blood pressure, improve endothelial function, and protect against atherosclerosis. However, more research is needed to validate these findings .
- AKOS001878765 has been investigated for its impact on metabolic pathways. It may influence glucose metabolism, lipid profiles, and adipose tissue function. Applications could include managing obesity, type 2 diabetes, and metabolic syndrome .
- Preliminary data indicate that AKOS001878765 possesses antimicrobial activity. It has been tested against bacterial and fungal strains, showing inhibitory effects. Future research may explore its potential as an alternative antimicrobial agent .
Anticancer Properties
Neuroprotection and Neurodegenerative Diseases
Anti-Inflammatory Activity
Cardiovascular Health
Metabolic Disorders and Obesity
Antimicrobial Properties
Zukünftige Richtungen
Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, the future directions of this compound could involve further exploration of its therapeutic potential and optimization of its synthesis process.
Eigenschaften
IUPAC Name |
2-[3-[(2-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-25-13-7-3-2-5-11(13)9-21-16(23)12-6-4-8-19-15(12)20(17(21)24)10-14(18)22/h2-8H,9-10H2,1H3,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZMTULPUAEVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.